

Application Notes and Protocols for In Vivo Administration of FAK PROTACs

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Compound of Interest

Compound Name: *Fak protac B5*

Cat. No.: *B12405660*

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Note: As of the current literature available, specific in vivo administration and dosage protocols for **FAK PROTAC B5** have not been detailed. The information presented herein is based on published in vivo studies of other structurally related FAK (Focal Adhesion Kinase) PROTACs. These protocols are intended to serve as a guideline for researchers and drug development professionals. It is imperative to conduct dose-response and toxicity studies for **FAK PROTAC B5** to establish a safe and efficacious in vivo dosing regimen.

Introduction to FAK PROTAC B5

FAK PROTAC B5 is a potent degrader of Focal Adhesion Kinase (FAK) with a reported IC₅₀ value of 14.9 nM.[1] In vitro studies have demonstrated its strong FAK degradation activity, with 86.4% degradation observed at a concentration of 10 nM in A549 cells.[1] Furthermore, **FAK PROTAC B5** exhibits significant antiproliferative activity and has been shown to inhibit cell migration and invasion.[1][2] The compound also displays favorable plasma stability, a crucial characteristic for potential in vivo applications.[1]

In Vivo Administration Data for Structurally Related FAK PROTACs

The following table summarizes the in vivo administration details for other published FAK PROTACs, which can be used as a reference for designing initial studies with **FAK PROTAC B5**.

PROTAC Name	Animal Model	Dosage	Administration Route	Dosing Schedule	Key Findings	Reference
BSJ-04-146	Mice	Up to 15 mg/kg	Not Specified	Up to three administrations per week	Well-tolerated; induced potent and sustained FAK degradation in tissues.	[3]
BSJ-04-146	Mice	50 mg/kg	Not Specified	One administration per week	Well-tolerated.	[3]
GSK215	Mice	8 mg/kg	Subcutaneous injection	Single dose	Rapid and profound degradation of FAK in the liver (~85% at 18h), with effects lasting up to 96h.	[4]
D-PROTAC	Mice	Not Specified	Not Specified	Not Specified	Achieved an 85% reduction in tumor growth in vivo.	[5]

Detailed Experimental Protocols (Based on Related FAK PROTACs)

The following are generalized protocols based on methodologies reported for the in vivo study of FAK PROTACs like BSJ-04-146 and GSK215.

Animal Models

All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.^[3]

- Strain: Immunocompromised mice (e.g., NOD-scid gamma mice) are commonly used for xenograft tumor models.
- Housing: Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.^[3]
- Acclimation: Animals should be allowed to acclimate for at least one week before the commencement of experiments.

Formulation and Administration of FAK PROTAC

The formulation of the PROTAC is critical for its solubility, stability, and bioavailability.

- Vehicle Selection: A common vehicle for subcutaneous or intraperitoneal injection is a solution of DMSO, PEG300, Tween 80, and saline. For oral administration, a suspension in a vehicle like 0.5% carboxymethyl cellulose sodium (CMC-Na) can be used.
- Preparation of Dosing Solution (Example for Injection):
 - Dissolve the FAK PROTAC in DMSO to create a stock solution.
 - Add PEG300 to the DMSO stock and mix thoroughly.
 - Add Tween 80 and mix until the solution is clear.
 - Finally, add saline to reach the desired final concentration. The solution should be prepared fresh before each administration.

- Administration:
 - Subcutaneous (s.c.) Injection: Administer the formulated PROTAC solution under the skin, typically in the flank region.
 - Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity.
 - Oral Gavage (p.o.): Administer the suspension directly into the stomach using a gavage needle.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC and its effect on the target protein.

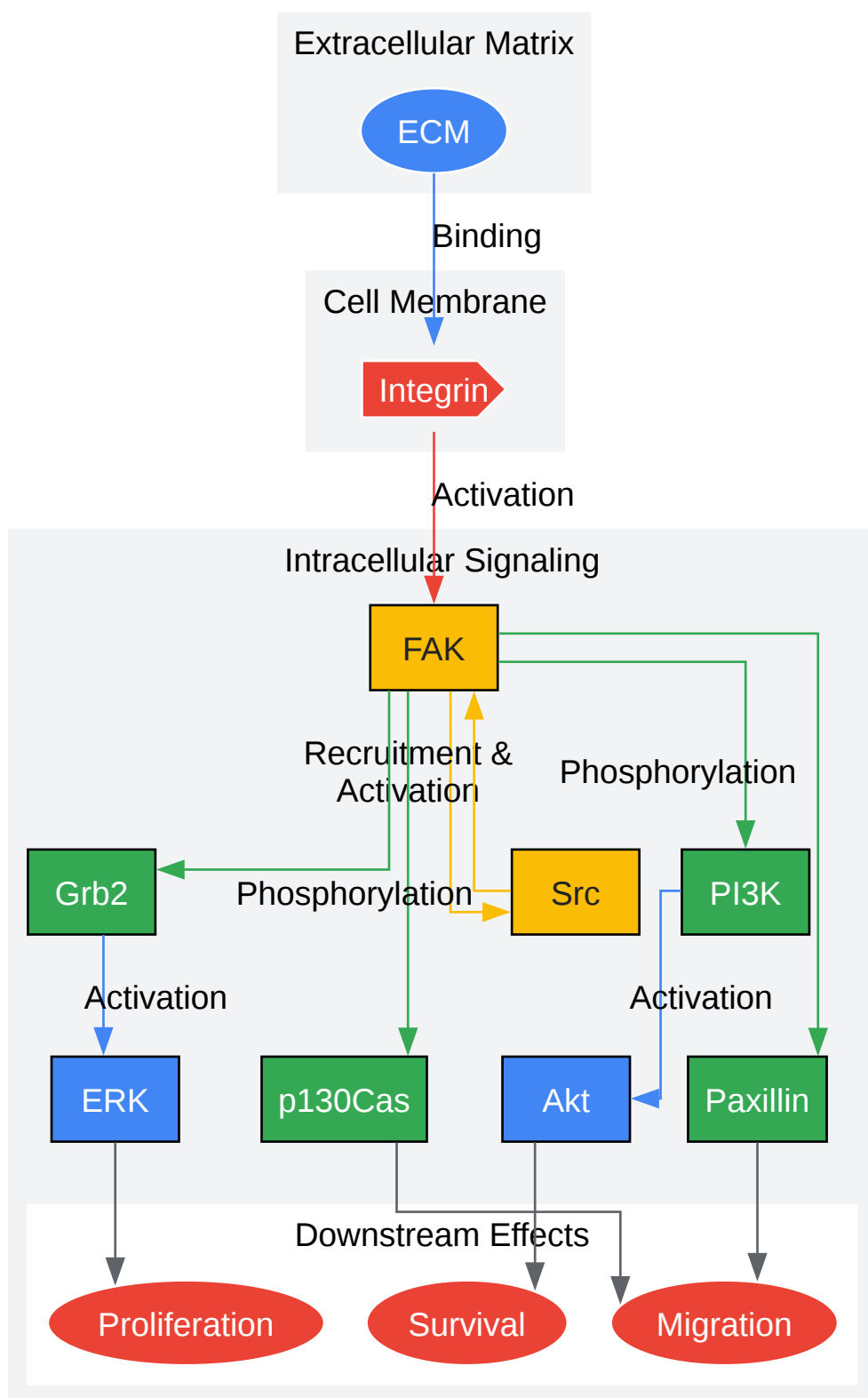
- PK Study Design:
 - Administer a single dose of the FAK PROTAC to a cohort of mice.
 - Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
 - Process the blood to plasma and analyze the concentration of the PROTAC using a validated analytical method (e.g., LC-MS/MS).
- PD Study Design:
 - Administer the FAK PROTAC to mice.
 - At predetermined time points, euthanize the animals and collect tissues of interest (e.g., tumor, liver, spleen).
 - Prepare tissue lysates and determine the levels of FAK protein by Western blot or other quantitative methods to assess the extent and duration of protein degradation.

In Vivo Efficacy (Tumor Xenograft Model)

- Cell Implantation:
 - Harvest cancer cells (e.g., A549, MDA-MB-231) from culture.
 - Resuspend the cells in a suitable medium (e.g., Matrigel) and inject them subcutaneously into the flank of immunocompromised mice.
- Treatment:
 - Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer the FAK PROTAC or vehicle control according to the predetermined dosing schedule.
- Monitoring:
 - Measure tumor volume using calipers at regular intervals.
 - Monitor the body weight of the animals as an indicator of toxicity.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for FAK levels, immunohistochemistry).

Visualizations

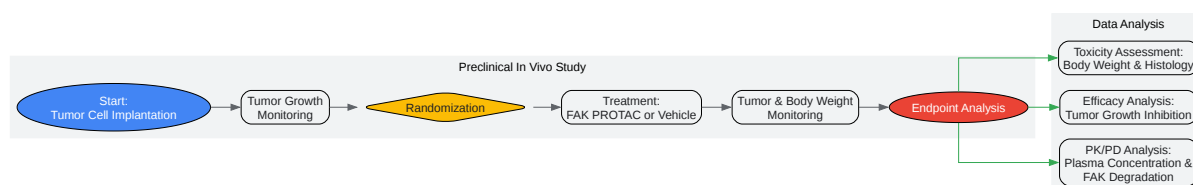
FAK Signaling Pathway



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Caption: FAK signaling cascade initiated by ECM binding.

Experimental Workflow for In Vivo FAK PROTAC Study



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Caption: Workflow for a typical in vivo FAK PROTAC efficacy study.

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